6,6-Dimethylazepan-4-one is a seven-membered heterocyclic compound featuring a nitrogen atom in its ring structure. It is classified as an azepanone, specifically a derivative of azepan-4-one with two methyl groups attached to the sixth carbon atom. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its unique structural properties and potential biological activities.
The synthesis of 6,6-Dimethylazepan-4-one can be achieved through several methods:
The choice of solvents, temperature control, and purification techniques are critical in both laboratory and industrial synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to verify the structure and purity of synthesized compounds.
The molecular formula of 6,6-Dimethylazepan-4-one is . The compound features a seven-membered ring with a nitrogen atom at one position and a ketone functional group at the fourth carbon.
InChI=1S/C8H15NO/c1-8(2)5-7(10)3-4-9-6-8/h9H,3-6H2,1-2H3
IGJIOQMLMGKGHA-UHFFFAOYSA-N
.This structural information indicates the compound's potential reactivity and interactions with biological systems.
6,6-Dimethylazepan-4-one can undergo various chemical reactions:
Understanding these reactions is essential for utilizing 6,6-Dimethylazepan-4-one in synthetic applications and exploring its biological activity.
The mechanism of action for 6,6-Dimethylazepan-4-one involves its interaction with molecular targets within biological systems. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, influencing its reactivity with biological molecules. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects.
The physical properties of 6,6-Dimethylazepan-4-one include:
Key chemical properties include:
Relevant data indicate that these properties make it suitable for various synthetic applications in organic chemistry and medicinal chemistry.
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: